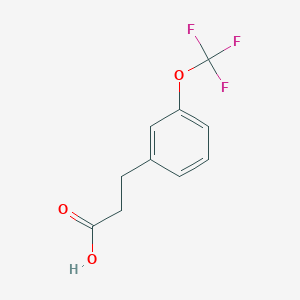

3-(3-(三氟甲氧基)苯基)丙酸

概述

描述

Synthesis Analysis

The synthesis of compounds related to 3-(3-(Trifluoromethoxy)phenyl)propanoic acid often involves multifaceted chemical reactions. For instance, 1-[3-(Trifluoromethyl)phenyl]-2-propanone, a related compound, was synthesized from 1-bromo-3-(trifluoromethyl)benzene through a Grignard reaction followed by oxidation, achieving an overall yield of 82.5% under specific conditions (Qiao Lin-lin, 2009). Another example includes the creation of 3-trifluoromethyl indole derivatives through the reaction of trifluoromethyl epoxy ethers with aromatic amines in hexafluoro-2-propanol, leading to excellent yields (I. Rodrigues, D. Bonnet‐Delpon, & J. Bégué, 2001).

Molecular Structure Analysis

The molecular and crystal structures of compounds within the 3-(3-(Trifluoromethoxy)phenyl)propanoic acid family, such as (trifluoromethoxy)phenylboronic acids, were determined using single crystal XRD methods. These studies revealed hydrogen-bonded dimers as the basic structural motifs in the solid state, with the ortho isomer forming an additional intramolecular hydrogen bond with the -OCF3 group, which is weaker compared to the analogous -OCH3 derivative (Agnieszka Adamczyk-Woźniak et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 3-(3-(Trifluoromethoxy)phenyl)propanoic acid derivatives showcase the compound's reactivity and versatility. For example, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines, indicating a highly effective catalyst for amidation reactions (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).

Physical Properties Analysis

The study of partially fluorinated carboxylic acids, such as 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid, reveals a rich conformational landscape. High-resolution spectroscopic studies identified two dominant conformers, highlighting the compound's complex structural behavior (Javix Thomas et al., 2016).

Chemical Properties Analysis

The chemical properties of 3-(3-(Trifluoromethoxy)phenyl)propanoic acid and related compounds demonstrate their potential in various applications. For example, the reaction of 3-trifluoromethyl-3-phenyldiazirine with different substrates under photolysis conditions produced a range of products without internal rearrangement, showcasing the stability and reactivity of the carbene generated from this compound (J. Brunner, H. Senn, & F. Richards, 1980).

科学研究应用

Phloretic Acid as an Alternative to Phenolation of Aliphatic Hydroxyls for Polybenzoxazine Elaboration: 本研究探讨了使用苹果酸,一种与3-(3-(三氟甲氧基)苯基)丙酸相关的化合物,作为可再生建筑块,以增强苯并噁嗪环形成反应的反应性。这种方法提供了一种可持续的酚的替代方案,并且由于所得聚苯并噁嗪材料的性质,具有在材料科学中的潜在应用(Acerina Trejo-Machin et al., 2017)。

Separation of Stereoisomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid: 对相关化合物的立体异构体进行分离的研究,利用反相高效液相色谱法,对制备和纯化药物化合物具有重要意义(Prakash M Davadra et al., 2011)。

(Trifluoromethoxy)Phenylboronic Acids Structures, Properties, and Antibacterial Activity

: 本研究调查了(trifluoromethoxy)phenylboronic acids的物理化学、结构、抗菌和光谱特性。这些化合物显示出在抗菌应用方面的潜力,特别是对大肠杆菌和蜡样芽孢杆菌的抗菌作用(Agnieszka Adamczyk-Woźniak等,2021)。

Synthesis and Reactivity of 3-(Trichlorogermyl)propanoic Acid and 3-(Triphenylgermyl) Propanoic Acid: 本文探讨了3-(三氯锗基)丙酸及其衍生物的合成和异常性质,突出了在有机合成和材料科学中的潜在应用(Z. Qiang et al., 2010)。

安全和危害

The compound may cause respiratory irritation and is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, calling a poison center or doctor if swallowed, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

属性

IUPAC Name |

3-[3-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c11-10(12,13)16-8-3-1-2-7(6-8)4-5-9(14)15/h1-3,6H,4-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEVFUNNEITJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380453 | |

| Record name | 3-[3-(trifluoromethoxy)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168833-77-0 | |

| Record name | 3-[3-(trifluoromethoxy)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[3-(Trifluoromethoxy)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

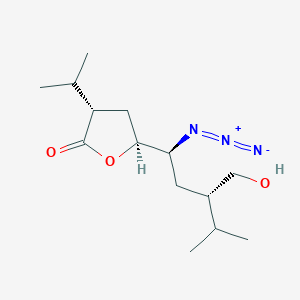

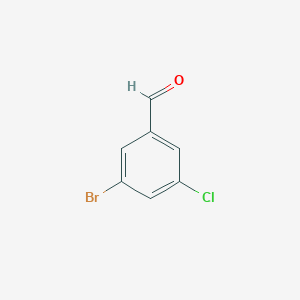

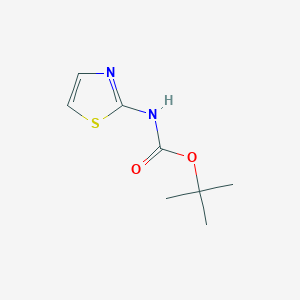

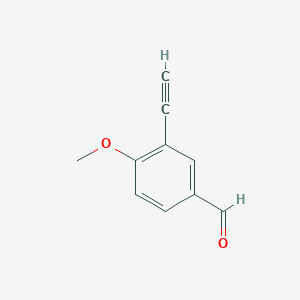

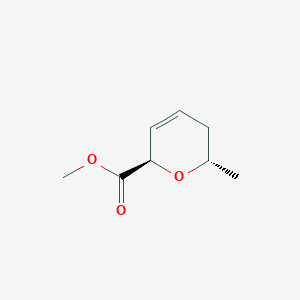

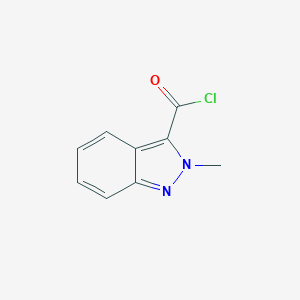

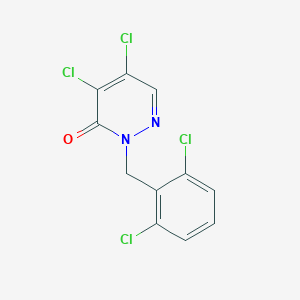

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B66622.png)

![7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B66633.png)

![tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B66647.png)